molecular formula C11H18N2OS B4929498 N-(prop-2-enylcarbamothioyl)cyclohexanecarboxamide

N-(prop-2-enylcarbamothioyl)cyclohexanecarboxamide

Cat. No.: B4929498
M. Wt: 226.34 g/mol
InChI Key: VHDUOZREVRYYDA-UHFFFAOYSA-N
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Description

This compound contains an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom . It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(prop-2-enylcarbamothioyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUOZREVRYYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(prop-2-enylcarbamothioyl)cyclohexanecarboxamide involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with prop-2-enyl isothiocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(prop-2-enylcarbamothioyl)cyclohexanecarboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(prop-2-enylcarbamothioyl)cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(prop-2-enylcarbamothioyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, which can lead to changes in the target’s activity and function .

Comparison with Similar Compounds

Similar Compounds

These compounds are used in various research and industrial applications, and their comparison highlights the unique aspects of this compound.

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